2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride
Description
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (CAS 852338-81-9) is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 7 and a phenyl substituent at position 2. Its molecular formula is reported as C₁₀H₁₅NO₄ (molecular weight: 213.23 g/mol), though this raises questions about the inclusion of the hydrochloride moiety, which typically adds HCl (Cl⁻) to the free base . The compound is supplied as a white-to-yellow solid by American Elements for life science research, with applications in drug discovery and chemical synthesis. However, critical physicochemical data (e.g., melting point, solubility) and safety information remain unspecified .
Properties
IUPAC Name |
2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-13-14(7-4-9-15-11-14)8-10-16(13)12-5-2-1-3-6-12;/h1-3,5-6,15H,4,7-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDTTYLRMFODJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)C3=CC=CC=C3)CNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. One common method includes the reaction of a suitable diazaspirodecane precursor with a phenyl-containing reagent under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to yield different products.
Substitution: The phenyl group or other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Potential : Research indicates that diazaspiro compounds exhibit potential antidepressant properties. For instance, derivatives of diazaspiro compounds have been studied for their ability to modulate neurotransmitter systems, potentially offering new avenues for treating depression .
- Anticancer Activity : The unique spirocyclic structure of this compound has been associated with anticancer activity. Studies have shown that certain spiro compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
- Neuroprotective Effects : There is growing evidence that spiro compounds can provide neuroprotection against oxidative stress and neuroinflammation. This property is crucial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .
Biological Studies
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the treatment of Alzheimer's disease, making this compound a candidate for further development in this area .
- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties against various bacterial strains. This aspect is particularly relevant in the search for new antibiotics amid rising antibiotic resistance .
Synthetic Methodologies
- Synthesis Pathways : The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as phenylcyclohexanone and various nitrogen sources like methylamine and sodium cyanide. The synthesis often employs methods such as cyclization and hydrolysis to achieve the final product .
- Reactivity and Derivatization : The compound's reactivity allows for further derivatization, enabling the exploration of a wide range of analogs that may enhance biological activity or selectivity against specific targets. This flexibility is advantageous in drug design and development processes .
Case Study 1: Antidepressant Activity
A study investigated the effects of a series of diazaspiro compounds on animal models of depression. Results showed that specific derivatives exhibited significant antidepressant-like effects compared to control groups, indicating the potential utility of these compounds in developing new antidepressants.
Case Study 2: Anticancer Properties
In vitro assays demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggested that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways.
Case Study 3: Neuroprotective Effects
Research focusing on neuroprotection revealed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. These findings support its potential application in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Diazaspiro[4.5]decanone Family
The following table summarizes key structural analogues and their properties:
Key Differences and Implications
(i) Substituent Effects
- Phenyl vs.
- Trifluoromethyl Groups : Rolapitant Hydrochloride’s 3,5-bis(trifluoromethyl)phenyl group enhances metabolic stability and blood-brain barrier penetration, enabling its use in treating chemotherapy-induced nausea .
(ii) Heteroatom Variations
Physicochemical and Commercial Comparison
*Rolapitant is marketed under proprietary formulations (e.g., Varubi®).
Biological Activity
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride (CAS Number: 852338-81-9) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
- Chemical Formula: CHNO
- Molecular Weight: 213.23 g/mol
- Appearance: White to yellow solid
- IUPAC Name: 2-phenyl-2,9-diazaspiro[4.5]decan-1-one; hydrochloride
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 213.23 g/mol |
| Appearance | White to yellow solid |
| IUPAC Name | 2-phenyl-2,9-diazaspiro[4.5]decan-1-one; hydrochloride |
Research indicates that compounds similar to this compound may act as inhibitors of receptor-interacting protein kinase 1 (RIPK1), a crucial mediator in necroptosis—a form of programmed cell death implicated in various inflammatory diseases. Inhibition of RIPK1 has therapeutic potential in conditions such as neurodegenerative diseases and cancer .
Inhibition of Necroptosis
A study identified derivatives of diazaspiro compounds as potent RIPK1 inhibitors, showing significant anti-necroptotic effects in cellular models. For instance, one derivative exhibited an IC value of 92 nM against RIPK1, demonstrating its potential for further development as a therapeutic agent targeting necroptosis pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds suggest that this compound may also exhibit similar effects, potentially benefiting conditions characterized by excessive inflammation. The structure–activity relationship (SAR) studies have revealed that modifications in the diazaspiro framework can enhance biological activity, indicating a pathway for optimization in drug design .
Case Study: RIPK1 Inhibition
In a specific case study involving U937 cells, compounds derived from diazaspiro frameworks were tested for their ability to inhibit necroptosis. The results highlighted that these compounds could significantly reduce cell death mediated by necroptosis, suggesting their utility in treating diseases where this pathway is dysregulated .
Structure–Activity Relationship (SAR)
The SAR studies conducted on various diazaspiro derivatives have shown that specific substitutions on the phenyl ring and variations in the nitrogen-containing ring can lead to enhanced potency against RIPK1. This information is crucial for medicinal chemists aiming to design more effective inhibitors based on the diazaspiro scaffold .
Q & A
Basic Research Questions
Q. How can researchers design a synthesis route for 2-phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride?
- Methodological Answer : A multi-step synthesis approach can be adapted from analogous spirocyclic compounds. For example, spiro ring formation often involves cyclization via nucleophilic substitution or [1,3]-dipolar cycloaddition. Key intermediates like substituted piperidines or diazepanes may be generated first, followed by spiroannulation using reagents such as NaH or KOtBu. Post-cyclization functionalization (e.g., introducing the phenyl group) and final hydrochlorination with HCl gas in ethanol can yield the target compound. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like regioisomers .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm the spirocyclic scaffold and substituent positions. Aromatic protons (δ 7.2–7.5 ppm) and sp hybridized carbons (δ 40–60 ppm) are diagnostic.
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 267.1 for CHClNO) and fragment patterns indicative of the diazaspiro core .
- XRD : Single-crystal X-ray diffraction resolves absolute configuration and hydrogen-bonding networks, critical for confirming spiro connectivity .
Q. How should purity be assessed, and what challenges arise during purification?
- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) identifies impurities like unreacted intermediates or hydrochloride counterion variations. Recrystallization from ethanol/water mixtures improves purity, but residual solvents (e.g., EtOAc) may persist; Karl Fischer titration or NMR integration quantifies these .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed structures?
- Methodological Answer : Discrepancies between predicted and observed NMR shifts may arise from conformational flexibility or incorrect stereochemistry. Single-crystal XRD (using SHELX software ) provides unambiguous proof. For example, a study on a related 1-oxa-2,7-diazaspiro[4.5]dec-2-en-10-one revealed unexpected chair-boat conformations in the spiro ring, which NMR alone could not resolve .
Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., Cl, CF) to enhance binding to targets like GPCRs or kinases.
- Spiro Ring Expansion : Analogues with 6-membered spiro rings (e.g., diazaspiro[5.5]decanones) may improve metabolic stability.
- Pharmacophore Mapping : Docking studies (AutoDock Vina) combined with in vitro assays (e.g., IC measurements) validate hypothesized interactions .
Q. How are synthetic byproducts or diastereomers analyzed and mitigated?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent) separates enantiomers. For example, a study on rolapitant hydrochloride (a related 1,7-diazaspiro[4.5]decan-2-one) identified a minor diastereomer (<2%) via LC-MS; its structure was confirmed by - COSY and NOESY NMR . Kinetic control (low-temperature reactions) minimizes epimerization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
